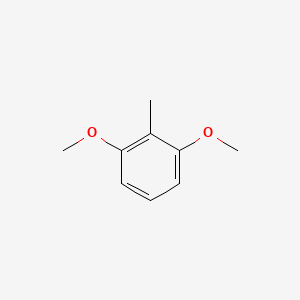

2,6-Dimethoxytoluene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62674. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethoxy-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7-8(10-2)5-4-6-9(7)11-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPEUDBGJAVKAEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022230 | |

| Record name | 2,6-Dimethoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5673-07-4 | |

| Record name | 2,6-Dimethoxytoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5673-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethoxytoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005673074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5673-07-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethoxytoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHOXYTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P2C6I4244 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethoxytoluene (CAS: 5673-07-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxytoluene, with the CAS number 5673-07-4, is an aromatic organic compound that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a toluene backbone with two methoxy groups at the 2 and 6 positions, imparts specific reactivity that is leveraged in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, purification, and analysis, as well as a review of its safety information and potential applications, particularly in the pharmaceutical sector.[2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂O₂ | [3] |

| Molecular Weight | 152.19 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 39-41 °C | [4] |

| Boiling Point | 222-224 °C | [1] |

| Density | 1.05 g/cm³ (predicted) | |

| Solubility | Insoluble in water; Soluble in ethanol, ether, and other organic solvents. | [1] |

| Flash Point | 97 °C (206.6 °F) - closed cup | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes its key spectroscopic features.

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ (ppm): 6.95 (t, J=8.2 Hz, 1H), 6.55 (d, J=8.2 Hz, 2H), 3.85 (s, 6H), 2.25 (s, 3H) | [5] |

| ¹³C NMR (CDCl₃) | δ (ppm): 158.5, 130.5, 124.0, 104.5, 56.0, 16.0 | [5] |

| IR (KBr Pellet) ν (cm⁻¹) | 2998, 2954, 2834 (C-H stretch), 1605, 1585 (C=C aromatic stretch), 1475, 1255, 1100 (C-O stretch) | [6] |

| Mass Spectrum (EI) m/z | 152 (M⁺), 137, 122, 107, 91, 77 | [6] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

A common route for the synthesis of this compound is the methylation of 2,6-dihydroxytoluene (also known as 2-methylresorcinol).[7]

Reaction:

References

- 1. This compound | 5673-07-4 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 5673-07-4 | FD67953 | Biosynth [biosynth.com]

- 4. This compound 98 5673-07-4 [sigmaaldrich.com]

- 5. This compound(5673-07-4) 1H NMR spectrum [chemicalbook.com]

- 6. This compound | C9H12O2 | CID 79755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

A Comprehensive Technical Guide to the Physical Properties of 2,6-Dimethoxytoluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core physical properties of 2,6-dimethoxytoluene, a key organic intermediate. The information is presented to support laboratory research and development activities, with a focus on clarity, accuracy, and practical application.

Core Physical and Chemical Data

This compound, also known as 2-methyl-1,3-dimethoxybenzene, is a crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂O₂ | [2][3] |

| Molecular Weight | 152.19 g/mol | [1][3] |

| Appearance | White or colorless crystalline powder | [3][4] |

| Melting Point | 39-41 °C | [1][4] |

| Boiling Point | 222 °C | [3] |

| Density | 1.112 g/cm³ | [4] |

| Flash Point | 97 °C (closed cup) | [1] |

| Solubility | Insoluble in water. Soluble in pentane, ethanol (EtOH), and aqueous methanol (MeOH). | [4] |

Spectral Data

Detailed spectral information is crucial for the identification and characterization of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Data is available from the NIST/EPA Gas-Phase Infrared Database.

-

Mass Spectrometry (MS): Mass spectral data, including electron ionization (EI) mass spectra, are available and can be used to determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectral data are available, which are essential for elucidating the detailed molecular structure.[5]

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key physical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound is a critical indicator of its purity. The capillary method is a widely used and reliable technique.

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[6]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[7] This assembly is then placed in a heating bath (e.g., a Thiele tube or a commercial melting point apparatus) containing a high-boiling point liquid like mineral oil.

-

Heating and Observation: The bath is heated slowly and steadily, with continuous stirring to ensure uniform temperature distribution. The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded.[7][8] For accurate results, the heating rate should be slow, around 1-2 °C per minute, near the expected melting point.[8]

Infrared (IR) Spectroscopy of a Solid Sample (Thin Solid Film Method)

This method is suitable for obtaining an IR spectrum of a solid organic compound.

-

Sample Preparation: Approximately 50 mg of this compound is dissolved in a few drops of a volatile solvent, such as methylene chloride or acetone, in a small beaker or vial.[9]

-

Film Deposition: A drop of this solution is placed onto a clean, dry salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.[9]

-

Spectral Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the clean salt plate is typically run first. Then, the IR spectrum of the sample is recorded.[9] The intensity of the absorption peaks can be adjusted by adding more solution to thicken the film or by diluting the original solution to thin it.[9]

¹H NMR Sample Preparation

Proper sample preparation is essential for obtaining high-resolution NMR spectra.

-

Sample Weighing: For a standard ¹H NMR spectrum of a small molecule like this compound, approximately 5-25 mg of the solid is required.[10]

-

Solvent Selection and Dissolution: The sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, acetone-d6) in a small vial.[10] The use of a deuterated solvent prevents the solvent's proton signals from obscuring the analyte's signals.

-

Transfer and Filtration: The solution is then transferred to a clean, dry NMR tube using a Pasteur pipette. If any solid particles are present, the solution should be filtered through a small plug of glass wool in the pipette to prevent them from interfering with the magnetic field homogeneity.[11]

-

Internal Standard: A small amount of an internal standard, such as tetramethylsilane (TMS), may be added to the solvent to provide a reference signal at 0 ppm.[10]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile organic compounds.

-

Sample Preparation: A dilute solution of this compound is prepared by dissolving a small amount (e.g., ~30 mg) in 1-2 mL of a volatile organic solvent like acetone or dichloromethane.[12][13] The sample should be free of particulate matter.[12]

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph. The high temperature of the injection port vaporizes the sample.[12]

-

Separation: The vaporized sample is carried by an inert gas mobile phase (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase coating the column.[12][14]

-

Detection and Analysis: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the ions is measured, providing a mass spectrum that can be used for identification by comparing it to spectral libraries.[12]

Experimental Workflow: Purification of this compound

The following diagram illustrates a general workflow for the purification of this compound, incorporating common laboratory techniques.

Caption: A general workflow for the purification and analysis of this compound.

References

- 1. 2,6-二甲氧基甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 5673-07-4 | TCI AMERICA [tcichemicals.com]

- 4. This compound | 5673-07-4 [chemicalbook.com]

- 5. pennwest.edu [pennwest.edu]

- 6. byjus.com [byjus.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. NMR Sample Preparation [nmr.chem.umn.edu]

- 12. Sample preparation GC-MS [scioninstruments.com]

- 13. memphis.edu [memphis.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Physicochemical Properties of 2,6-Dimethoxytoluene

For Researchers, Scientists, and Drug Development Professionals

This technical document provides core data on 2,6-Dimethoxytoluene, a key organic chemical synthesis intermediate. The information is presented to support research and development activities.

Core Chemical Data

The fundamental physicochemical properties of this compound have been determined and are summarized below. This data is essential for experimental design, stoichiometric calculations, and analytical characterization.

| Identifier | Value |

| Molecular Formula | C₉H₁₂O₂[1][2][3] |

| Molecular Weight | 152.19 g/mol [3][4][5][6] |

| Exact Mass | 152.1904[1][2] |

| CAS Number | 5673-07-4[1][2][3] |

| Linear Formula | CH₃C₆H₃(OCH₃)₂[5] |

Chemical Structure and Composition

The molecular formula C₉H₁₂O₂ indicates the elemental composition of this compound, which is comprised of carbon, hydrogen, and oxygen atoms. The relationship between the constituent elements is visualized below.

References

An In-depth Technical Guide to 1,3-Dimethoxy-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethoxy-2-methylbenzene, also known as 2,6-dimethoxytoluene, is an aromatic organic compound with the chemical formula C₉H₁₂O₂. This molecule is of interest to researchers in organic synthesis and medicinal chemistry due to its structural features: a benzene ring substituted with two electron-donating methoxy groups and a methyl group. These substituents influence the molecule's reactivity and potential biological activity. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and spectral characterization of 1,3-dimethoxy-2-methylbenzene, along with a discussion of the potential biological activities of structurally related compounds.

Molecular Structure and Chemical Identity

The structure of 1,3-dimethoxy-2-methylbenzene consists of a central benzene ring with two methoxy (-OCH₃) groups at positions 1 and 3, and a methyl (-CH₃) group at position 2.

Chemical Structure:

Caption: Chemical structure of 1,3-dimethoxy-2-methylbenzene.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1,3-dimethoxy-2-methylbenzene |

| Synonyms | This compound, 2-Methyl-1,3-dimethoxybenzene |

| CAS Number | 5673-07-4[1][2] |

| Molecular Formula | C₉H₁₂O₂[1] |

| Molecular Weight | 152.19 g/mol [1] |

| InChIKey | FPEUDBGJAVKAEE-UHFFFAOYSA-N[1] |

| SMILES | COc1cccc(OC)c1C[1] |

Physicochemical Properties

The physical and chemical properties of 1,3-dimethoxy-2-methylbenzene are summarized in the table below.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Solid | |

| Melting Point | 39 °C | [1] |

| Boiling Point | 222 °C | Parchem |

| Density | 1.112 g/cm³ | Parchem |

| Solubility | Insoluble in water | Parchem |

Synthesis of 1,3-Dimethoxy-2-methylbenzene

A common and effective method for the synthesis of 1,3-dimethoxy-2-methylbenzene is the Williamson ether synthesis, starting from 2-methylresorcinol.[3][4][5] This reaction involves the deprotonation of the hydroxyl groups of 2-methylresorcinol to form a more nucleophilic phenoxide, which then undergoes nucleophilic substitution with a methylating agent.

Reaction Scheme:

Caption: Williamson ether synthesis of 1,3-dimethoxy-2-methylbenzene.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

This protocol is a general procedure based on the principles of the Williamson ether synthesis and should be adapted and optimized for specific laboratory conditions.

Materials:

-

2-Methylresorcinol

-

Sodium hydroxide (NaOH) or other suitable base

-

Dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I)

-

Anhydrous solvent (e.g., acetone, DMF, or THF)

-

Diethyl ether or other extraction solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylresorcinol in the chosen anhydrous solvent.

-

Add a stoichiometric equivalent of a strong base (e.g., two equivalents of sodium hydroxide) to the solution to deprotonate the hydroxyl groups, forming the disodium 2-methylresorcinolate.

-

Methylation: To the resulting solution, add a slight excess (approximately 2.2 equivalents) of the methylating agent (e.g., dimethyl sulfate) dropwise at room temperature. The reaction may be exothermic, and cooling may be necessary to maintain a controlled temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench any excess methylating agent by adding a small amount of water or a dilute aqueous base.

-

Partition the mixture between water and an organic extraction solvent (e.g., diethyl ether).

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 1,3-dimethoxy-2-methylbenzene by vacuum distillation or column chromatography on silica gel to yield the pure product.

Spectroscopic Data

The following tables summarize the available spectroscopic data for 1,3-dimethoxy-2-methylbenzene.

Table 3: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in a structured format in search results |

Note: While a ¹H NMR spectrum is available, the specific chemical shifts and multiplicities are not explicitly listed in the provided search results.[6]

Table 4: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| Data not available in search results |

Table 5: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 152 | M⁺ (Molecular Ion) | [C₉H₁₂O₂]⁺ |

| Other fragmentation data not detailed in search results |

Note: The mass spectrum confirms the molecular weight of 152 g/mol .[7][8][9]

Table 6: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Description |

| Specific peak data not available in search results | C-H stretching (aromatic and aliphatic), C-O stretching (ether), C=C stretching (aromatic) |

Note: A gas-phase IR spectrum is available from the NIST WebBook, which can be used for detailed analysis.[10]

Reactivity and Potential Applications in Drug Development

The electron-donating methoxy groups in 1,3-dimethoxy-2-methylbenzene activate the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the positions ortho and para to the methoxy groups. The methyl group also has a weak activating and ortho-, para-directing effect.

While direct studies on the biological activity of 1,3-dimethoxy-2-methylbenzene are limited, research on structurally related dimethoxytoluene and other dimethoxybenzene derivatives suggests potential for various pharmacological applications.

-

Antioxidant and Anti-inflammatory Activity: A benzenoid from Antrodia cinnamomea, 2,4-dimethoxy-6-methylbenzene-1,3-diol, has been shown to mitigate psoriasiform inflammation by suppressing the MAPK/NF-κB signaling pathway.[11][12] This suggests that the dimethoxy-methylbenzene scaffold may have anti-inflammatory potential.

-

Cytotoxic Activity: Stilbene derivatives containing a dimethoxy-styryl moiety have been investigated for their cytotoxicity and genotoxicity in cancer cell lines.[13] This indicates that the dimethoxybenzene core can be a component of molecules with anticancer properties.

Putative Signaling Pathway Involvement

Based on the anti-inflammatory activity of the structurally related compound 2,4-dimethoxy-6-methylbenzene-1,3-diol, a putative signaling pathway for 1,3-dimethoxy-2-methylbenzene could involve the modulation of key inflammatory pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are central to the inflammatory response and are common targets for anti-inflammatory drug development.

References

- 1. 1,3-dimethoxy-2-methylbenzene [stenutz.eu]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Khan Academy [khanacademy.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound(5673-07-4) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound [webbook.nist.gov]

- 9. PubChemLite - this compound (C9H12O2) [pubchemlite.lcsb.uni.lu]

- 10. This compound [webbook.nist.gov]

- 11. 2,4-Dimethoxy-6-Methylbenzene-1,3-diol, a Benzenoid From Antrodia cinnamomea, Mitigates Psoriasiform Inflammation by Suppressing MAPK/NF-κB Phosphorylation and GDAP1L1/Drp1 Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2,4-Dimethoxy-6-Methylbenzene-1,3-diol, a Benzenoid From Antrodia cinnamomea, Mitigates Psoriasiform Inflammation by Suppressing MAPK/NF-κB Phosphorylation and GDAP1L1/Drp1 Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of 2,6-Dimethoxytoluene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-dimethoxytoluene, a key intermediate in various organic synthesis pathways, particularly within the pharmaceutical industry. A thorough understanding of its solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating final products. This document outlines the known qualitative solubility profile of this compound and presents detailed experimental protocols for the quantitative determination of its solubility in various organic solvents.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₂ | [1][2][3] |

| Molecular Weight | 152.19 g/mol | [1][3][4] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 39-41 °C | [4] |

| Boiling Point | 222 °C | [5] |

| CAS Number | 5673-07-4 | [2][3] |

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in public literature, its general solubility can be inferred from its chemical structure and from documented purification methods. As a substituted aromatic ether, it is expected to be largely insoluble in water but soluble in a range of organic solvents.[6] Purification procedures involving recrystallization from pentane, ethanol (EtOH), or aqueous methanol (MeOH) suggest its solubility in these solvent systems.[6]

Based on the principle of "like dissolves like," this compound, with its nonpolar aromatic ring and moderately polar methoxy groups, is anticipated to be soluble in solvents of similar polarity.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, standardized experimental methods must be employed. The following section details three widely accepted protocols for determining the solubility of a solid organic compound like this compound in various organic solvents.

The gravimetric method is a straightforward and reliable technique for determining solubility.[7][8][9] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.[7]

3.1.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, acetonitrile)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Glass vials with screw caps

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Pipettes and volumetric flasks

-

Evaporating dish or pre-weighed beaker

-

Oven or vacuum desiccator

3.1.2. Procedure

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

-

Equilibration: Tightly seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand at the constant temperature for a few hours to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette fitted with a syringe filter to remove any undissolved microparticles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish.

-

Drying and Weighing: Carefully evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator. Once the solvent is removed, dry the residue in an oven or vacuum desiccator until a constant weight is achieved.

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 mL) = (Mass of residue / Volume of aliquot) x 100

The HPLC method is a highly sensitive and accurate technique for determining solubility, especially for compounds that are sparingly soluble or when only small amounts of material are available.[10][11]

3.2.1. Materials and Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical column appropriate for the separation of this compound

-

Materials for saturated solution preparation (as in the gravimetric method)

-

Volumetric flasks and pipettes for dilutions

-

Mobile phase solvents

3.2.2. Procedure

-

Method Development: Develop a stable and reproducible HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Preparation of Saturated Solution: Follow steps 1-4 from the gravimetric method to prepare a saturated solution at a constant temperature.

-

Sample Preparation: Withdraw an aliquot of the clear supernatant using a syringe fitted with a 0.22 µm filter.

-

Dilution: Accurately dilute the filtered aliquot with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Analysis: Inject the diluted sample into the HPLC system and record the peak area.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. The solubility is then calculated by taking the dilution factor into account:

Solubility = Concentration from calibration curve x Dilution factor

This method is applicable if this compound exhibits significant absorbance in the UV-Vis spectrum and the chosen solvent is transparent in that wavelength range.[12][13][14]

3.3.1. Materials and Equipment

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Materials for saturated solution preparation (as in the gravimetric method)

-

Volumetric flasks and pipettes for dilutions

3.3.2. Procedure

-

Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent and scan it across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration (Beer-Lambert plot).

-

Preparation of Saturated Solution: Follow steps 1-4 from the gravimetric method.

-

Sample Preparation and Dilution: Withdraw a filtered aliquot of the saturated solution and dilute it accurately with the solvent to an absorbance value that falls within the linear range of the calibration curve.

-

Measurement: Measure the absorbance of the diluted sample at λmax.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the solubility using the dilution factor:

Solubility = Concentration from calibration curve x Dilution factor

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method, which is the basis for the protocols described above.

Caption: Workflow for the experimental determination of this compound solubility.

Conclusion

References

- 1. PubChemLite - this compound (C9H12O2) [pubchemlite.lcsb.uni.lu]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C9H12O2 | CID 79755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-二甲氧基甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 5673-07-4 | TCI AMERICA [tcichemicals.com]

- 6. This compound | 5673-07-4 [chemicalbook.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pharmaguru.co [pharmaguru.co]

- 12. scirp.org [scirp.org]

- 13. ingentaconnect.com [ingentaconnect.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dimethoxytoluene

This technical guide provides a comprehensive overview of the melting and boiling points of 2,6-dimethoxytoluene, targeted towards researchers, scientists, and professionals in drug development. This document outlines the key physical constants and details the experimental methodologies for their determination.

Physicochemical Data of this compound

This compound, also known as 2-methylresorcinol dimethyl ether, is an organic compound with the chemical formula C₉H₁₂O₂.[1][2] It presents as a white to colorless crystalline solid.[3] Accurate determination of its melting and boiling points is crucial for its identification, purity assessment, and application in chemical synthesis.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 39-41 °C (lit.) | [4][5] |

| Melting Point | 36.0 to 42.0 °C | [3] |

| Boiling Point | 222 °C | [3] |

Experimental Protocols for Determination of Physical Properties

The following sections detail standard laboratory procedures for determining the melting and boiling points of organic compounds such as this compound.

2.1. Melting Point Determination using the Capillary Tube Method

The capillary tube method is a common and reliable technique for determining the melting point of a solid organic compound.[6] The principle involves heating a small sample in a capillary tube at a controlled rate and observing the temperature range over which the substance transitions from a solid to a liquid.[6]

Apparatus:

-

Melting point apparatus (e.g., MelTemp or Thiele tube)

-

Glass capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (optional, for pulverizing crystals)

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered.[6] Introduce a small amount of the powdered sample into the open end of a glass capillary tube.[7] The sample should be packed to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.[7][8]

-

Apparatus Setup: Place the capillary tube containing the sample into the heating block of the melting point apparatus.[7]

-

Heating and Observation: Begin heating the apparatus. A rapid heating rate can be used initially to determine an approximate melting range.[9] For an accurate measurement, the heating rate should be slow, around 1-2°C per minute, as the temperature approaches the expected melting point.[9]

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has completely liquefied (the end of melting). This range is the melting point of the sample.[9][10] A narrow melting point range (0.5-1.0°C) is indicative of a pure compound.[9]

2.2. Boiling Point Determination using the Thiele Tube Method

For liquid compounds, or for solids that can be melted, the boiling point can be determined using a small-scale method such as the Thiele tube method.[11] This technique is advantageous as it requires a minimal amount of the sample.[11] The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[12][13]

Apparatus:

-

Thiele tube

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner)

-

Mineral oil or other suitable heating fluid

Procedure:

-

Sample Preparation: Place a small amount (a few milliliters) of the liquid sample into a small test tube.[14] If starting with solid this compound, it must first be melted.

-

Apparatus Assembly: Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.[11] Attach the test tube to a thermometer using a rubber band or thread.[13]

-

Heating: Immerse the thermometer and the attached test tube into the Thiele tube containing mineral oil, ensuring the sample is below the oil level.[11] Gently heat the side arm of the Thiele tube.[13]

-

Observation and Measurement: As the temperature rises, air trapped in the capillary tube will be expelled. Upon reaching the boiling point, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.[11][13] At this point, remove the heat source and allow the apparatus to cool slowly.

-

Data Recording: The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[13] It is important to also record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[12]

Workflow Diagrams

The following diagrams illustrate the logical workflow for the experimental determination of the melting and boiling points of this compound.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Boiling Point Determination.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 5673-07-4 | TCI AMERICA [tcichemicals.com]

- 4. This compound 98 5673-07-4 [sigmaaldrich.com]

- 5. This compound | 5673-07-4 [chemicalbook.com]

- 6. westlab.com [westlab.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. pennwest.edu [pennwest.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. cdn.juniata.edu [cdn.juniata.edu]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 2,6-Dimethoxytoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxytoluene is a highly activated aromatic compound, primed for electrophilic aromatic substitution (EAS) reactions. The presence of two strongly electron-donating methoxy groups and a moderately activating methyl group makes the aromatic ring exceptionally nucleophilic. This guide provides a comprehensive overview of the core principles and practical applications of electrophilic aromatic substitution on this compound, complete with experimental protocols, quantitative data, and mechanistic diagrams to support research and development in medicinal chemistry and materials science.

The synergistic activating effects of the substituents in this compound not only accelerate the rate of substitution but also dictate a high degree of regioselectivity. The two methoxy groups at positions 2 and 6, along with the methyl group at position 1, are all ortho, para-directing. Consequently, electrophilic attack is overwhelmingly directed to the C4 position, which is para to the methyl group and ortho to both methoxy groups. Steric hindrance from the flanking methoxy groups generally disfavors substitution at the C3 and C5 positions.

Key Electrophilic Aromatic Substitution Reactions

Nitration

The introduction of a nitro group onto the this compound ring is a facile process due to the high electron density of the aromatic system.

Reaction Scheme:

Experimental Protocol:

A procedure adapted from the nitration of the similar 2-methoxy-m-tolualdehyde can be employed.[1]

-

Cooling: In a flask equipped with a magnetic stirrer, cool nitric acid (d 1.52) in a salt and ice bath.

-

Addition of Substrate: Slowly add this compound to the cooled nitric acid with continuous stirring.

-

Reaction: Maintain the reaction mixture in the cooling bath for 10 minutes.

-

Quenching: Pour the reaction mixture onto crushed ice.

-

Isolation: Collect the precipitated nitro-aldehyde product by filtration.

Quantitative Data:

| Reaction | Reagents | Product | Yield | Reference |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-2,6-dimethoxytoluene | High (expected) | Adapted from[1] |

Halogenation

Halogenation of this compound with bromine or chlorine is expected to proceed rapidly, even in the absence of a Lewis acid catalyst, due to the highly activated nature of the ring.

Reaction Scheme:

Experimental Protocol (General):

-

Dissolution: Dissolve this compound in a suitable inert solvent such as dichloromethane or carbon tetrachloride.

-

Addition of Halogen: Slowly add a solution of bromine or chlorine in the same solvent to the reaction mixture at room temperature.

-

Reaction: Stir the mixture until the reaction is complete, which can be monitored by the disappearance of the halogen color.

-

Work-up: Wash the reaction mixture with a solution of sodium thiosulfate to remove excess halogen, followed by water and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Quantitative Data:

Specific yield and isomer distribution data for the halogenation of this compound are not available in the provided search results. However, high yields of the 4-halo product are anticipated.

| Reaction | Reagents | Product | Yield |

| Bromination | Br₂ | 4-Bromo-2,6-dimethoxytoluene | High (expected) |

| Chlorination | Cl₂ | 4-Chloro-2,6-dimethoxytoluene | High (expected) |

Friedel-Crafts Acylation

The introduction of an acyl group onto the this compound ring can be achieved using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.

Reaction Scheme:

Experimental Protocol (General):

-

Complex Formation: In a flask under an inert atmosphere, suspend anhydrous aluminum chloride in a dry, non-polar solvent like dichloromethane. Cool the suspension in an ice bath.

-

Addition of Acylating Agent: Slowly add the acyl chloride to the suspension to form the acylium ion complex.

-

Addition of Substrate: Add a solution of this compound in the same solvent dropwise to the reaction mixture.

-

Reaction: Allow the reaction to stir at a controlled temperature until completion.

-

Quenching and Work-up: Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer, filter, and concentrate to yield the acylated product.

Quantitative Data:

While specific quantitative data for this compound is not available, Friedel-Crafts acylation of highly activated systems generally proceeds in good to excellent yields.

| Reaction | Reagents | Product | Yield |

| Acylation | RCOCl, AlCl₃ | 4-Acyl-2,6-dimethoxytoluene | Good to Excellent (expected) |

Friedel-Crafts Alkylation

Alkylation of this compound can be performed using an alkyl halide and a Lewis acid catalyst. However, this reaction is often prone to polyalkylation and carbocation rearrangements.

Reaction Scheme:

Experimental Protocol (General):

-

Catalyst Suspension: Suspend anhydrous aluminum chloride in an excess of this compound (which can also act as the solvent) and cool in an ice bath.

-

Addition of Alkyl Halide: Add the alkyl halide dropwise to the stirred mixture.

-

Reaction: Stir the reaction at a controlled temperature. The reaction is often exothermic.

-

Quenching and Work-up: Decompose the reaction mixture by adding ice and water. Separate the organic layer, wash with dilute acid, water, and brine.

-

Isolation: Dry the organic layer and purify the product by distillation or chromatography.

Quantitative Data:

Specific yields for the alkylation of this compound are not provided in the search results. Yields can be variable and depend on the specific alkylating agent and reaction conditions used.

| Reaction | Reagents | Product | Yield |

| Alkylation | R-X, AlCl₃ | 4-Alkyl-2,6-dimethoxytoluene | Variable (expected) |

Formylation

The introduction of a formyl group (-CHO) onto the this compound ring can be accomplished through various named reactions, with the Duff reaction on a similar substrate being a notable example.

Reaction Scheme (Duff Reaction):

Experimental Protocol (Adapted from 2,6-Dimethoxyphenol): [2]

-

Preparation of Reagent: Prepare a solution of boric acid in glycerol and preheat it to 125 °C.

-

Addition of Substrates: Rapidly add a mixture of this compound and hexamethylenetetramine to the hot glyceroboric acid.

-

Heating: Quickly raise the temperature to 150-160 °C and maintain for 6-9 minutes.

-

Cooling and Hydrolysis: Rapidly cool the mixture to 110 °C and add a solution of sulfuric acid in water.

-

Work-up: Stir for one hour, cool, and filter to remove precipitated boric acid. The product can then be extracted from the filtrate.

Quantitative Data:

The Duff reaction on 2,6-dimethoxyphenol to produce syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) proceeds with a reported yield of 85-90%. A similar high yield would be expected for the formylation of this compound at the C4 position.[2]

| Reaction | Method | Reagents | Product | Yield | Reference |

| Formylation | Duff Reaction | Hexamethylenetetramine, Glyceroboric acid, H₂SO₄ | 4-Formyl-2,6-dimethoxytoluene | 85-90% (expected) | Adapted from[2] |

Signaling Pathways and Logical Relationships

The regioselectivity of electrophilic aromatic substitution on this compound is governed by the interplay of the electronic effects of the substituents. The methoxy and methyl groups are electron-donating, which stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. This stabilization is most effective when the electrophile attacks the positions ortho or para to these groups.

Conclusion

This compound is a versatile substrate for a range of electrophilic aromatic substitution reactions. Its high reactivity and predictable regioselectivity, primarily directing substitution to the C4 position, make it an attractive starting material for the synthesis of complex molecules in the pharmaceutical and materials science fields. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore and exploit the rich chemistry of this highly activated aromatic compound. Further investigation into specific reaction conditions and the quantification of product yields and isomer distributions for a broader range of electrophiles will continue to expand the synthetic utility of this compound.

References

The Chemical Reactivity Profile of 2,6-Dimethoxytoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxytoluene, a substituted aromatic ether, is a versatile building block in organic synthesis, finding significant application in the development of pharmaceuticals and other fine chemicals. Its unique electronic and steric properties, conferred by the two ortho-methoxy groups and the methyl substituent, dictate a distinct reactivity profile. This guide provides a comprehensive overview of the key chemical transformations of this compound, including detailed experimental protocols, quantitative data, and visual representations of reaction pathways and workflows to support its application in research and development.

Physicochemical and Spectroscopic Data

A foundational understanding of the physical and spectroscopic properties of this compound is essential for its effective use and characterization.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₂ | [PubChem CID: 79755] |

| Molecular Weight | 152.19 g/mol | [PubChem CID: 79755] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 38-41 °C | |

| Boiling Point | 210-212 °C | |

| Solubility | Soluble in common organic solvents like ethanol, ether, and chloroform. Insoluble in water. | |

| CAS Number | 5673-07-4 | [PubChem CID: 79755] |

Spectroscopic Data Summary:

| Spectroscopy | Key Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ ~6.9-7.2 (m, 3H, Ar-H), 3.8 (s, 6H, 2 x -OCH₃), 2.1 (s, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~158 (C-O), 128-130 (Ar-C), 105-110 (Ar-C), 55-56 (-OCH₃), ~10-12 (-CH₃) |

| IR (KBr, cm⁻¹) | ~2950 (C-H, alkyl), ~1600, 1470 (C=C, aromatic), ~1250, 1100 (C-O, ether) |

| Mass Spectrum (m/z) | 152 (M⁺), 137, 121, 109 |

Core Reactivity Profile

The reactivity of this compound is predominantly governed by the strong electron-donating and ortho-, para- directing effects of the two methoxy groups. This high electron density makes the aromatic ring highly susceptible to electrophilic aromatic substitution. The methyl group also contributes to this activation, albeit to a lesser extent.

Electrophilic Aromatic Substitution

Electrophilic attack is the most characteristic reaction of this compound. The positions para to the methoxy groups (positions 4 and the methyl-bearing carbon) are activated. However, the position between the two methoxy groups (position 3 and 5) is also highly activated and sterically accessible for many electrophiles.

Nitration of this compound proceeds readily to introduce a nitro group onto the aromatic ring. The primary product is typically 2,6-dimethoxy-3-nitrotoluene, with substitution occurring at the position between a methoxy and the methyl group.

Quantitative Data: Nitration of Substituted Toluene Derivatives

| Substrate | Nitrating Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) | Reference |

| Toluene | HNO₃ | H₂SO₄ | - | rt | 0.1 | o/p-Nitrotoluene | High | [1] |

| Toluene | N₂O₅ | - | CH₂Cl₂ | -20 | 1 | o/p-Nitrotoluene | High | [2] |

| 2,6-Diisopropylaniline | HNO₃ | H₂SO₄ | Toluene | 110-115 | 4-5 | 2,6-Diisopropyl-4-nitroaniline | High | [3] |

Experimental Protocol: Synthesis of 2,6-dimethoxy-3-nitrotoluene

-

Materials: this compound, concentrated nitric acid (65-70%), concentrated sulfuric acid (98%), diethyl ether, 10% sodium bicarbonate solution, anhydrous sodium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (typically in a 1:1 molar ratio relative to the substrate).

-

To this stirred, cold acid mixture, add this compound dropwise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with diethyl ether.

-

Wash the organic layer sequentially with water, 10% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol.

-

Caption: Mechanism of Nitration of this compound.

This compound undergoes halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The substitution is expected to occur at the electron-rich positions of the ring.

Quantitative Data: Halogenation of Activated Arenes

| Substrate | Halogenating Agent | Catalyst/Conditions | Solvent | Product | Yield (%) | Reference |

| 1,4-Dimethoxybenzene | NBS | - | CH₂Cl₂ | 2,5-Dibromo-1,4-dimethoxybenzene | 86.5 | [4] |

| Acridinium Precursor | NCS | - | - | Monochlorinated product | - | [5] |

| Aromatic Compounds | NCS/NBS/NIS | NH₄NO₃ or FeCl₃ | Acetonitrile | Halogenated aromatics | - | [6] |

Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)

-

Materials: this compound, N-bromosuccinimide (NBS), carbon tetrachloride (or another suitable solvent like acetonitrile), radical initiator (e.g., AIBN or benzoyl peroxide) for side-chain bromination, or an acid catalyst for ring bromination.

-

Procedure for Aromatic Bromination:

-

Dissolve this compound in a suitable solvent like acetic acid or acetonitrile in a round-bottom flask.

-

Add N-bromosuccinimide (1.0-1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating. The reaction can be monitored by TLC.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

-

Wash the organic layer with sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

-

Dry the organic layer and concentrate under reduced pressure. Purify the product by column chromatography or recrystallization.

-

Caption: Experimental workflow for the bromination of this compound.

The highly activated ring of this compound is expected to undergo Friedel-Crafts acylation under mild conditions. The position of acylation will be influenced by both electronic and steric factors.

Quantitative Data: Friedel-Crafts Acylation of Aromatic Compounds

| Substrate | Acylating Agent | Catalyst | Solvent | Product | Yield (%) | Reference |

| Toluene | Acetyl Chloride | AlCl₃ | Dichloromethane | p-Methylacetophenone | Major product | [7] |

| Anisole | - | - | - | p-Methoxyacetophenone | High | [5] |

| p-Xylene | Acetyl Chloride | AlCl₃ | - | 2,5-Dimethylacetophenone | 135.9 (crude) | [8] |

Experimental Protocol: Friedel-Crafts Acylation with Acetyl Chloride

-

Materials: this compound, acetyl chloride, anhydrous aluminum chloride (AlCl₃), anhydrous dichloromethane (DCM).

-

Procedure:

-

To a stirred suspension of anhydrous AlCl₃ in dry DCM at 0 °C under an inert atmosphere, add acetyl chloride dropwise.

-

After stirring for a short period, add a solution of this compound in dry DCM dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C or room temperature until completion (monitored by TLC).

-

Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product, which can be purified by column chromatography.

-

Formylation (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic rings. This compound is an excellent candidate for this reaction.

Quantitative Data: Vilsmeier-Haack Formylation

| Substrate | Reagents | Solvent | Product | Yield (%) | Reference |

| Electron-rich arene | POCl₃, DMF | - | Aryl aldehyde | - | [9] |

| Aromatic acids | Vilsmeier Reagent | Dioxane | Acid chlorides | 82-91 | [10] |

Experimental Protocol: Vilsmeier-Haack Formylation

-

Materials: this compound, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), sodium acetate, diethyl ether.

-

Procedure:

-

In a flask cooled in an ice bath, add POCl₃ to DMF dropwise with stirring to form the Vilsmeier reagent.

-

To this reagent, add this compound, and stir the mixture at room temperature or with gentle heating.

-

After the reaction is complete, pour the mixture into a solution of sodium acetate in water.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting aldehyde by column chromatography or distillation.

-

References

- 1. cerritos.edu [cerritos.edu]

- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 3. rsc.org [rsc.org]

- 4. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [file.scirp.org]

The Enigmatic Presence of 2,6-Dimethoxytoluene in Floral Fragrances: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current scientific understanding of 2,6-dimethoxytoluene as a natural constituent of floral fragrances. While its isomer, 3,5-dimethoxytoluene, is a well-documented component of certain floral scents, particularly in roses, the natural occurrence of this compound is sparsely reported, presenting a compelling area for further research. This document provides a comprehensive overview of the available, albeit limited, information and outlines the necessary experimental and theoretical frameworks for its study.

Natural Occurrence and Quantitative Data

In contrast, its isomer, 3,5-dimethoxytoluene, is a significant contributor to the "tea" scent of many rose varieties. The table below summarizes the reported quantitative data for 3,5-dimethoxytoluene in selected rose species, which may serve as a reference point for future investigations into the prevalence of the 2,6-isomer. The presence and concentration of these compounds are highly dependent on the specific cultivar and analytical methods employed.

| Flower Species | Cultivar/Variety | Compound | Concentration/Relative Abundance | Analytical Method | Reference |

| Rosa chinensis | 'Funkuhr' | 3,5-Dimethoxytoluene | High content | HS-SPME-GCxGC-QTOFMS | [1] |

| Rosa odorata | 3,5-Dimethoxytoluene | Main compound | SPME-GC-MS | [2] | |

| Rosa chinensis | 3,5-Dimethoxytoluene | Main compound | SPME-GC-MS | [2] |

Note: The absence of quantitative data for this compound highlights a significant knowledge gap and an opportunity for novel research in the field of floral scent chemistry.

Experimental Protocols for Analysis

The identification and quantification of this compound in floral fragrances can be achieved using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This technique is highly suitable for the analysis of volatile organic compounds (VOCs) from complex matrices like flower petals.

Detailed Methodology: HS-SPME-GC-MS Analysis of Floral Volatiles

This protocol is adapted from established methods for the analysis of rose volatiles and is suitable for the detection and quantification of dimethoxytoluene isomers.

1. Sample Preparation:

-

Collect fresh, fully opened flowers at their peak fragrance emission period (typically morning).

-

Carefully separate the petals and weigh a precise amount (e.g., 1.0 g) into a headspace vial (e.g., 20 mL).

-

Add a known concentration of an appropriate internal standard (e.g., toluene-d8, 1-bromodecane) to the vial for quantification purposes. The internal standard should be chosen based on its chemical similarity to the analyte and its absence in the natural sample.

-

Immediately seal the vial with a PTFE/silicone septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad-range affinity for volatile and semi-volatile compounds.

-

Equilibration: Place the sealed vial in a heating block or water bath and allow the sample to equilibrate at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 15-30 minutes) to allow volatiles to accumulate in the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Immediately after extraction, insert the SPME fiber into the heated injection port of the GC (e.g., 250°C) for thermal desorption of the analytes onto the GC column.

-

Gas Chromatograph (GC) Conditions:

-

Column: Use a non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).

-

Oven Temperature Program: A typical program would start at a low temperature (e.g., 40°C) for a few minutes, then ramp up at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 250-280°C) and hold for a period to ensure elution of all compounds. This program should be optimized to achieve good separation of isomeric compounds.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Data Acquisition: Operate in full scan mode for compound identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity and accurate quantification of target analytes. For this compound (C9H12O2, MW: 152.19), characteristic ions for SIM mode would be selected from its mass spectrum (e.g., m/z 152, 137, 121, 109).

-

4. Data Analysis and Quantification:

-

Identification: Identify this compound by comparing its retention time and mass spectrum with that of an authentic chemical standard. The mass spectrum can also be compared against spectral libraries (e.g., NIST, Wiley).

-

Quantification: Calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard, using a calibration curve generated from standards of known concentrations.

Signaling Pathways and Biosynthesis

The biosynthetic pathway of this compound in plants has not been elucidated. However, the well-characterized pathway for its isomer, 3,5-dimethoxytoluene, in roses provides a strong basis for a hypothetical pathway.

Established Biosynthetic Pathway of 3,5-Dimethoxytoluene in Rosa

In roses, 3,5-dimethoxytoluene is synthesized from orcinol (3,5-dihydroxytoluene) through a two-step methylation process catalyzed by Orcinol O-methyltransferases (OOMTs). These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl group donor.

Hypothetical Biosynthetic Pathway of this compound

Based on the pathway for the 3,5-isomer, a plausible hypothesis for the formation of this compound would involve the methylation of 2,6-dihydroxytoluene (orcinol isomer) by specific O-methyltransferases. The existence and substrate specificity of such OMTs in floral tissues remain to be discovered.

Experimental Workflow

The following diagram illustrates a logical workflow for the investigation of this compound in floral fragrances, from sample collection to data analysis and biosynthetic pathway elucidation.

Conclusion and Future Directions

The natural occurrence of this compound in floral fragrances represents a largely unexplored area of phytochemistry. While its presence in Rosa odorata has been noted, a lack of quantitative data and biosynthetic information hinders a complete understanding of its role and significance. The experimental protocols and hypothetical biosynthetic pathway outlined in this guide provide a robust framework for future research.

Key future research directions should include:

-

Targeted quantitative surveys: Analyzing a wide range of floral species, particularly different cultivars of Rosa, to determine the prevalence and concentration of this compound.

-

Biosynthetic gene discovery: Utilizing transcriptomic and genomic data from fragrant flowers to identify and characterize the specific O-methyltransferases responsible for the biosynthesis of this compound.

-

Bioactivity screening: Investigating the potential biological activities of this compound, which could have implications for the pharmaceutical and fragrance industries.

By addressing these research gaps, a clearer picture of the chemical ecology and biochemical origins of this enigmatic floral volatile can be achieved.

References

A Technical Guide to the Commercial Sourcing and Quality Verification of 2,6-Dimethoxytoluene for Research and Development

This guide provides an in-depth overview of 2,6-Dimethoxytoluene (CAS No. 5673-07-4), a key organic building block, for researchers, scientists, and professionals in drug development. It covers commercial availability, supplier specifications, purchasing workflows, and essential quality control protocols.

Introduction to this compound

This compound is an aromatic ether widely used as a versatile chemical intermediate and building block in organic synthesis.[1][2] Its chemical structure, featuring a toluene core with two methoxy groups, offers specific reactivity that is leveraged in the synthesis of complex molecules, including novel drug candidates.[2] The purity of this reagent is a critical factor for ensuring the efficacy, safety, and reproducibility of subsequent synthetic transformations.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 5673-07-4 | [1][3][4][5] |

| Molecular Formula | C₉H₁₂O₂ | [4][6][7] |

| Molecular Weight | 152.19 g/mol | [4][6][7][8][9] |

| Appearance | White to colorless crystalline powder or crystals | [1][8][10] |

| Melting Point | 38-41 °C | [8][10][11] |

| Typical Purity (Assay) | ≥98% (by Gas Chromatography) |[1][8][10] |

Commercial Suppliers and Purchasing

This compound is readily available from a variety of major chemical suppliers catering to research and bulk manufacturing needs. Purity levels are typically high, with most suppliers offering grades of 98% or greater.[1][10] Pricing is competitive and generally available upon request or by logging into an institutional account on the supplier's website.

Table 2: Overview of Commercial Suppliers

| Supplier | Example Product No. | Purity Offered | Typical Research Quantities |

|---|---|---|---|

| Sigma-Aldrich (Merck) | D137200 | 98% | 25 g |

| TCI America | D2246 | >98.0% (GC) | 10 g |

| Alfa Aesar (Thermo Fisher) | B22606 | 98% | Research quantities |

| Fisher Scientific | D224610G (Distributor for TCI) | 98.0+% | 10 g |

| Santa Cruz Biotechnology | sc-226162 | Research Grade | Research quantities |

| Chemical Directories | N/A | Varies (Industrial Grade+) | Bulk and research quantities |

Note: The listed product numbers and quantities are examples and may vary. Chemical directories like ChemicalBook and ECHEMI list numerous other manufacturers, often for bulk or industrial sourcing.[3][4]

A systematic approach is crucial when procuring chemical reagents to ensure quality and traceability. The following workflow outlines the standard process from identification of need to release for laboratory use.

Interpreting Supplier Documentation

Before purchase and upon receipt, two documents are critical for review: the Certificate of Analysis (CoA) and the Safety Data Sheet (SDS).

-

Certificate of Analysis (CoA): This document provides lot-specific quality control results. It is essential for confirming that the material meets the required specifications for an experiment. For example, a CoA from Alfa Aesar for a specific lot of this compound showed a purity of 99.9% by GC, exceeding the listed 98%.[10]

Table 3: Example Data from a Certificate of Analysis

| Analysis | Specification | Result |

|---|---|---|

| Appearance | White, crystalline powder | Conforms[10] |

| Melting Point | 38 – 40°C | Conforms[10] |

| Assay (by GC) | ≥98.0% | 99.9%[10] |

-

Safety Data Sheet (SDS): This document details the hazards, handling precautions, and emergency procedures associated with the chemical. For this compound, the SDS indicates it is a warning-level hazard that can cause skin, eye, and respiratory irritation (H315, H319, H335).[8][11][12] Recommended personal protective equipment (PPE) includes gloves, eye shields, and a suitable dust mask.[8][11]

Experimental Protocols: Quality Control

While suppliers provide a CoA, it is standard practice in many research and GxP environments to perform an in-house quality control check to verify the identity and purity of the received material. Gas Chromatography (GC) is the industry-standard method for assaying the purity of volatile compounds like this compound.[1][10]

Protocol: Purity Verification by Gas Chromatography with Flame Ionization Detector (GC-FID)

Objective: To confirm that the purity of a commercially supplied lot of this compound meets or exceeds the specification (e.g., ≥98%).

Materials:

-

This compound (sample)

-

High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)

-

Class A volumetric flasks (10 mL)

-

Micropipettes

-

GC vials with septa caps

Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID).

-

Standard capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm x 0.25 µm).

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 20 mg of this compound into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with the chosen solvent. This creates a ~2 mg/mL stock solution.

-

Transfer an aliquot of the solution into a GC vial for analysis.

-

-

Instrument Setup (Example Conditions):

-

Inlet Temperature: 250°C

-

Detector Temperature: 280°C

-

Oven Program:

-

Initial Temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase at 10°C/min to 250°C.

-

Hold: Hold at 250°C for 5 minutes.

-

-

Carrier Gas: Helium or Hydrogen, constant flow (e.g., 1.0 mL/min).

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

-

Analysis:

-

Inject the prepared sample into the GC.

-

Acquire the chromatogram for the full duration of the oven program.

-

-

Data Interpretation:

-

Integrate all peaks in the resulting chromatogram.

-

Calculate the purity by the area percent method:

-

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

-

-

The result should be compared against the supplier's CoA and the internal specification.

-

Application in Synthesis: A Logical Relationship

As a foundational building block, this compound serves as a starting point for multi-step synthetic pathways. Its structure can be strategically modified through various organic reactions to build more complex molecular architectures.

References

- 1. This compound | 5673-07-4 | TCI AMERICA [tcichemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 5673-07-4 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. calpaclab.com [calpaclab.com]

- 6. scbt.com [scbt.com]

- 7. This compound [webbook.nist.gov]

- 8. 2,6-二甲氧基甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2,6-二甲氧基甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. thermofisher.com [thermofisher.com]

- 11. 2,6-二甲氧基甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. This compound | C9H12O2 | CID 79755 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2,6-Dimethoxytoluene for Researchers and Drug Development Professionals

This guide provides an in-depth overview of 2,6-dimethoxytoluene, a versatile chemical intermediate utilized in various organic synthesis applications, particularly within the pharmaceutical industry. This document outlines its chemical and physical properties, comprehensive safety data, and detailed experimental protocols for its synthesis and purification, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound, also known as 2-methyl-1,3-dimethoxybenzene, is a crystalline solid. Its properties make it a stable and predictable reactant in various chemical transformations.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 152.19 g/mol | --INVALID-LINK-- |

| CAS Number | 5673-07-4 | --INVALID-LINK-- |

| Appearance | White to brownish crystalline solid | --INVALID-LINK-- |

| Melting Point | 39-41 °C | --INVALID-LINK-- |

| Boiling Point | 222 °C at 760 mmHg | --INVALID-LINK-- |

| Solubility | Insoluble in water | --INVALID-LINK-- |

Spectroscopic Data

Spectroscopic data is crucial for the identification and purity assessment of this compound.

| Spectroscopy | Data | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.10 (t, J=8.3 Hz, 1H), 6.58 (d, J=8.3 Hz, 2H), 3.84 (s, 6H), 2.19 (s, 3H) | --INVALID-LINK-- |

| ¹³C NMR | Not explicitly found in searches, but expected peaks would correspond to the aromatic carbons, methoxy carbons, and the methyl carbon. | |

| Infrared (IR) Spectrum | Major peaks indicative of C-H (aromatic and aliphatic), C-O (ether), and C=C (aromatic) bonds. | --INVALID-LINK-- |

| Mass Spectrum (GC-MS) | Molecular ion peak (M+) at m/z 152, with fragmentation patterns corresponding to the loss of methyl and methoxy groups. | --INVALID-LINK-- |

Safety Data Sheet (SDS) Summary

The following tables summarize the critical safety information for this compound, compiled from various safety data sheets.

Hazard Identification

| Hazard Statement | GHS Classification | Precautionary Statements |